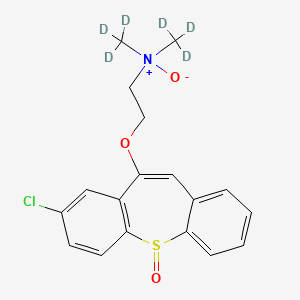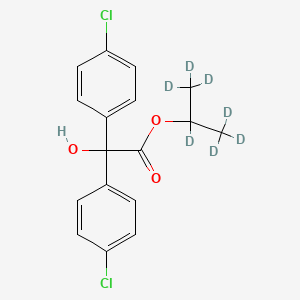
Iguratimod-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iguratimod-d5 is a deuterated form of Iguratimod, a small molecule disease-modifying antirheumatic drug (DMARD) primarily used to treat rheumatoid arthritis. This compound retains the pharmacological properties of Iguratimod but incorporates deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iguratimod-d5 involves the incorporation of deuterium atoms into the Iguratimod molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Iguratimod-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted this compound analogs .
Scientific Research Applications
Iguratimod-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolic pathways of Iguratimod.
Medicine: Investigated for its potential therapeutic effects in autoimmune diseases and its improved pharmacokinetic profile compared to non-deuterated Iguratimod.
Industry: Utilized in the development of new DMARDs and other therapeutic agents
Mechanism of Action
Iguratimod-d5 exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha. It also suppresses the activity of nuclear factor kappa-light chain enhancer of activated B cells, thereby reducing inflammation and immune responses. The incorporation of deuterium atoms enhances the metabolic stability of the compound, leading to prolonged therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another DMARD used to treat rheumatoid arthritis.
Sulfasalazine: A DMARD with anti-inflammatory properties.
Leflunomide: A DMARD that inhibits pyrimidine synthesis
Uniqueness of Iguratimod-d5
This compound is unique due to its deuterated structure, which enhances its metabolic stability and pharmacokinetic profile. This results in prolonged therapeutic effects and potentially reduced side effects compared to non-deuterated Iguratimod and other similar DMARDs .
Properties
Molecular Formula |
C17H14N2O6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-(2,3,4,5,6-pentadeuteriophenoxy)chromen-3-yl]formamide |
InChI |
InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)/i2D,3D,4D,5D,6D |
InChI Key |
ANMATWQYLIFGOK-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C3C(=C2)C(=O)C(=CO3)NC=O)NS(=O)(=O)C)[2H])[2H] |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)










![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
